molecular formula C17H17ClFN3O2 B2479921 (2-Chloro-4-fluorophenyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2097915-94-9

(2-Chloro-4-fluorophenyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2479921
CAS No.: 2097915-94-9
M. Wt: 349.79
InChI Key: RFADTXZLHIWTFA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The compound includes a 2-chloro-4-fluorophenyl group, a 2-methylpyrimidin-4-yl group, and a piperidin-1-yl methanone group .

Scientific Research Applications

Neuroprotective Effects

  • A study explored aryloxyethylamine derivatives, including compounds structurally similar to the given compound, demonstrating potential neuroprotective effects against glutamate-induced cell death. These compounds showed promise in treating ischemic stroke, indicating their potential in neuroprotection (Zhong et al., 2020).

Antidepressant Potential

  • Derivatives of the compound exhibited significant antidepressant effects in animal models. A particular focus was on 5-HT1A receptor agonists, where certain fluorine-substituted derivatives showed enhanced oral activity and potent antidepressant potential (Vacher et al., 1999).

Analgesic Properties

  • High-efficacy 5-HT1A receptor agonists, including derivatives of the mentioned compound, demonstrated significant analgesic effects in models of chronic nociceptive and neuropathic pain, as well as spinal cord injury-induced allodynia (Colpaert et al., 2004).

Imaging Applications

  • Derivatives of this compound have been developed for use in imaging studies. One study focused on the synthesis and in vivo evaluation of a radiolabeled derivative for visualizing the 5-HT2A receptor, showing potential as a SPECT tracer in brain imaging (Blanckaert et al., 2007).

Crystal and Molecular Structure Studies

  • The crystal structure of various derivatives has been examined to understand their molecular properties better. These studies involve detailed analysis of the molecular and crystal structures, providing insights into the stability and interactions of these compounds (Karthik et al., 2021).

Antimicrobial Activity

  • Some derivatives have shown potential as antimicrobial agents. Synthesized derivatives exhibited significant activity against bacterial and fungal strains, indicating their potential in antimicrobial applications (Mallesha et al., 2014).

Future Directions

The future research directions for this compound could involve further exploration of its potential therapeutic effects, as well as detailed studies of its physical and chemical properties. It would also be beneficial to conduct safety and toxicity studies .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O2/c1-11-20-7-4-16(21-11)24-13-5-8-22(9-6-13)17(23)14-3-2-12(19)10-15(14)18/h2-4,7,10,13H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFADTXZLHIWTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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